molecular formula C11H14N2O2S B2631923 N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 158632-88-3

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2631923
CAS RN: 158632-88-3
M. Wt: 238.31
InChI Key: QPWQUTVAEWYAGY-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine” is a derivative of phenethylamine, a basic structure found in a variety of psychotropic drugs . The presence of the dimethoxyphenyl group suggests it may have properties similar to other dimethoxyphenyl compounds, which are often used in the development of pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. As a phenethylamine derivative, it might undergo reactions typical for this class of compounds, such as acylation, alkylation, or various redox reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological targets of this compound. If it’s similar to other phenethylamine derivatives, it might interact with various neurotransmitter systems in the body, such as the dopaminergic or serotonergic systems .

Future Directions

The study and development of new phenethylamine derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals and the study of psychotropic substances . This compound, with its unique structure, could potentially serve as a starting point for the development of new drugs or research tools .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-14-8-3-4-10(15-2)9(7-8)13-11-12-5-6-16-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQUTVAEWYAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

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